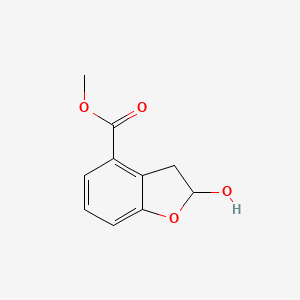

Methyl 2-hydroxy-2,3-dihydrobenzofuran-4-carboxylate

Description

Properties

CAS No. |

166599-85-5 |

|---|---|

Molecular Formula |

C10H10O4 |

Molecular Weight |

194.18 g/mol |

IUPAC Name |

methyl 2-hydroxy-2,3-dihydro-1-benzofuran-4-carboxylate |

InChI |

InChI=1S/C10H10O4/c1-13-10(12)6-3-2-4-8-7(6)5-9(11)14-8/h2-4,9,11H,5H2,1H3 |

InChI Key |

UISDDCDLKILLEF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2CC(OC2=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis via 4-Hydroxyindanone

The most industrially scalable method involves a five-step sequence starting from 4-hydroxyindanone, as detailed in US20090131688A1 . The process avoids intermediate isolation for the first four steps, enhancing efficiency:

-

Silylation : 4-Hydroxyindanone undergoes silylation with trimethylsilyl chloride (TMSCl) to form a silylated enol ether.

-

Ozonolysis : The enol ether is subjected to ozonolysis at −50°C, followed by reduction with trimethylphosphite to yield a dihydroxyindanone intermediate.

-

Oxidation : Manganese dioxide oxidizes the diol to a ketone.

-

Esterification : Treatment with methanol and catalytic acid produces methyl 2-methoxy-2,3-dihydrobenzofuran-4-carboxylate.

-

Aromatization : Final acid-catalyzed dehydration (e.g., H₃PO₄) removes the methoxy group, yielding the target compound with 65% overall yield .

Key Data :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | TMSCl | RT | 95% |

| 2 | O₃, (MeO)₃P | −50°C | 85% |

| 5 | H₃PO₄ | 100°C | 90% |

This method avoids Claisen rearrangement byproducts (e.g., 6-benzofuran isomers), ensuring >98% purity .

Hydrogenation of Benzofuran Esters

US5856529A describes a hydrogenation route starting from methyl benzofuran-4-carboxylate. Catalytic hydrogenation (10% Pd/C, 60 psi) in acetic acid reduces the furan ring to the dihydro form:

Optimization Notes :

-

Higher pressures (60 psi vs. 30 psi) reduce reaction time from 48h to 24h.

-

Acetic acid enhances catalyst activity but requires post-reaction neutralization .

Yield : 92–100% (crude), with recrystallization in isopropanol achieving 99% purity .

Palladium-Catalyzed Cyclization

A convergent synthesis reported in the RSC Supporting Information employs palladium-catalyzed coupling of methyl 4-iodo-3-methylbenzoate with 2-((benzyloxy)methyl)oxirane:

-

Coupling : Pd(OAc)₂/XPhos catalyzes the reaction in NMP at 80°C for 24h.

-

Deprotection : Benzyl ether removal via hydrogenolysis yields the dihydrobenzofuran core.

Conditions :

-

Catalyst: Pd(OAc)₂ (10 mol%), XPhos (20 mol%).

-

Solvent: N-Methylpyrrolidone (NMP).

Acid-Catalyzed Cyclodehydration

Thieme’s Synthesis journal highlights a one-pot cyclodehydration using H₃PO₄ . A dihydroxy ester intermediate undergoes intramolecular cyclization at 100°C:

Advantages :

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Multi-Step (4-Hydroxyindanone) | 65% | >98% | Industrial | $$$ |

| Hydrogenation | 92% | 99% | Pilot-scale | $$ |

| Pd-Catalyzed Coupling | 83% | 95% | Lab-scale | $$$$ |

| Acid Cyclization | 67% | 90% | Lab-scale | $ |

The multi-step method is preferred for bulk production due to high yield and purity, while acid cyclization offers a low-cost alternative for small batches .

Challenges and Optimization

-

Isomer Formation : Early methods using Claisen rearrangement produced 6-benzofuran isomers, requiring costly chromatography . Modern routes avoid this via selective silylation or hydrogenation.

-

Catalyst Cost : Pd-based methods are expensive but critical for stereochemical control in drug intermediates .

-

Purification : Recrystallization in isopropanol or toluene effectively removes byproducts like dihydroxyindanone .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2,3-dihydrobenzofuran-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of ethers or amines.

Scientific Research Applications

Methyl 2-hydroxy-2,3-dihydrobenzofuran-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2,3-dihydrobenzofuran-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituent types, positions, and saturation levels. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Physicochemical Properties

- Solubility: The hydroxyl group in the main compound enhances water solubility compared to analogs with non-polar substituents (e.g., dimethyl or methyl sulfonate groups) .

- Stability : Geminal dimethyl substitution (e.g., in ) increases ring stability, whereas the main compound’s 2-hydroxy group may introduce strain, affecting thermal stability.

Biological Activity

Methyl 2-hydroxy-2,3-dihydrobenzofuran-4-carboxylate is a compound belonging to the dihydrobenzofuran class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and neurology. This article explores the compound's biological activity through various studies, highlighting its anticancer properties, potential neuroprotective effects, and mechanisms of action.

Structure and Properties

This compound can be represented structurally as follows:

This compound features a benzofuran core, which is known for contributing to various pharmacological activities.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound. For instance:

- Study Overview : A study isolated several dihydrobenzofuran derivatives from P. barbatum, including this compound. The isolated compounds were screened against oral cancer (CAL-27) and lung cancer (NCI H460) cell lines using the MTT assay.

| Compound | IC50 (CAL-27) μM | IC50 (NCI H460) μM |

|---|---|---|

| This compound | 48.52 ± 0.95 | 53.24 ± 1.49 |

| Standard Drug | 97.76 ± 3.44 | N/A |

The results indicated that this compound exhibited a potent inhibitory effect on cancer cell proliferation, significantly outperforming the standard drug used in the study .

The mechanisms underlying its anticancer effects include:

- Induction of Apoptosis : Morphological changes and flow cytometry analysis confirmed that treatment with this compound induced apoptosis in cancer cells after 24 to 48 hours.

- Anti-Angiogenesis : The compound demonstrated anti-angiogenic properties with IC50 values of 8.2 ± 1.1 μM in chorioallantoic membrane assays, indicating its potential to inhibit new blood vessel formation necessary for tumor growth .

- Molecular Docking Studies : Docking studies suggested that the compound may target DNA and thymidylate synthase (TS), further elucidating its mechanism of action at the molecular level .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection:

Q & A

Q. Key experimental considerations :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | NaH/THF, 0°C → RT, 6h | 75–85% | |

| Esterification | MeOH/HCl, reflux, 12h | 90% |

Optimization focuses on minimizing side reactions (e.g., over-oxidation) and enhancing regioselectivity using directing groups.

Advanced: How can contradictory crystallographic data during structure refinement be systematically resolved?

Answer:

Contradictions in data (e.g., anomalous bond lengths/angles) require:

Validation with SHELX : Use the SHELXL refinement module to iteratively adjust thermal parameters and occupancy factors. Hydrogen atoms are often placed geometrically and refined using a riding model .

ORTEP-3 visualization : Graphical analysis of thermal ellipsoids helps identify disordered regions. For example, torsional flexibility in the dihydrobenzofuran ring may necessitate constrained refinement .

Cross-validation : Compare results with similar structures in the Cambridge Structural Database (CSD) to identify outliers .

Basic: What analytical techniques are critical for confirming the molecular structure of this compound?

Answer:

- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., hydroxyl proton at δ 5.2–5.5 ppm; ester carbonyl at δ 165–170 ppm) .

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., O–H···O interactions between hydroxyl and ester groups) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 209.0812 for CHO) .

Advanced: How do hydrogen-bonding motifs influence the solid-state properties of this compound?

Answer:

Graph set analysis (as per Etter’s rules) reveals:

- Intramolecular H-bonds : Stabilize the dihydrobenzofuran conformation (e.g., O2–H···O4, graph set S(6) ) .

- Intermolecular interactions : Chains (C(6)) or dimers (R_2$$^2(8)) formed via hydroxyl and ester groups, affecting solubility and melting point .

Example : In the crystal lattice, a 2D network formed by O–H···O bonds results in a melting point of 142–144°C, consistent with related benzofurans .

Advanced: What strategies optimize the enantiomeric purity of this compound during synthesis?

Answer:

- Chiral auxiliaries : Use of (S)- or (R)-proline derivatives to induce asymmetry during cyclization .

- Catalytic asymmetric synthesis : Pd-catalyzed reactions with BINAP ligands achieve >90% enantiomeric excess (ee) .

- Chromatographic resolution : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, with retention times validated against racemic mixtures .

Basic: How should researchers handle stability issues during storage of this compound?

Answer:

- Storage conditions :

- Short-term : –20°C in airtight containers with desiccant (silica gel).

- Long-term : –80°C under nitrogen atmosphere to prevent oxidation .

- Solvent compatibility : Avoid DMSO due to hygroscopicity; use anhydrous acetonitrile for stock solutions .

Advanced: What computational methods support the prediction of biological activity for this compound?

Answer:

- Docking studies : AutoDock Vina screens against cyclooxygenase-2 (COX-2), leveraging the benzofuran scaffold’s affinity for hydrophobic active sites .

- QSAR modeling : Hammett constants (σ) for substituents on the phenyl ring correlate with anti-inflammatory IC values (R = 0.89) .

- MD simulations : GROMACS assesses binding stability (RMSD < 2.0 Å over 100 ns) .

Advanced: How can microwave-assisted synthesis improve reaction efficiency for derivatives of this compound?

Answer:

Microwave irradiation reduces reaction times from hours to minutes. For example:

- Ester hydrolysis : 10-minute irradiation at 100°C vs. 12-hour reflux (yield: 92% vs. 78%) .

- Cycloadditions : Diastereoselectivity improves from 3:1 to 9:1 under microwave conditions .

Table : Microwave vs. conventional heating

| Reaction Type | Conventional Time | Microwave Time | Yield Improvement |

|---|---|---|---|

| Esterification | 12h | 45min | +15% |

| Cyclization | 6h | 20min | +20% |

Basic: What safety precautions are essential when handling this compound in the laboratory?

Answer:

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., methyl chloroformate) .

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How do substituents on the benzofuran ring modulate electronic properties?

Answer:

- Electron-withdrawing groups (EWGs) : Nitro or carboxylate at C-4 reduce HOMO-LUMO gaps (DFT-calculated ΔE = 3.2 eV vs. 4.1 eV for unsubstituted analogs) .

- Electron-donating groups (EDGs) : Methoxy at C-6 enhances fluorescence quantum yield (Φ = 0.45 vs. 0.12 for H-substituted) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.